molecular formula C13H16ClIN6O2 B4380160 N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B4380160
M. Wt: 450.66 g/mol
InChI Key: MZEAEIPTVONPSI-UHFFFAOYSA-N
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Description

N’-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can introduce various functional groups at the chloro or iodo positions .

Mechanism of Action

The mechanism of action of N’-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is not fully understood but may involve interactions with specific molecular targets and pathways. The presence of multiple functional groups allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes .

Comparison with Similar Compounds

Uniqueness: N’-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the combination of chloro, dimethyl, iodo, and carbohydrazide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N'-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propanoyl]-4-iodo-1-methylpyrazole-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClIN6O2/c1-7-11(14)8(2)21(18-7)5-4-10(22)16-17-13(23)12-9(15)6-20(3)19-12/h6H,4-5H2,1-3H3,(H,16,22)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEAEIPTVONPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)NNC(=O)C2=NN(C=C2I)C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClIN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N-[3-(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPANOYL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

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